molecular formula C12H13NO2 B2854666 3-(1H-Indol-1-yl)-2-methylpropanoic acid CAS No. 221687-63-4

3-(1H-Indol-1-yl)-2-methylpropanoic acid

Cat. No.: B2854666
CAS No.: 221687-63-4
M. Wt: 203.241
InChI Key: VZRQCALDRRWTLU-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale catalytic processes. For example, the Buchwald-Hartwig amination is a widely used method for the synthesis of indole derivatives on an industrial scale . This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-1-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its propanoic acid side chain differentiates it from other indole derivatives, potentially leading to distinct pharmacological properties .

Biological Activity

3-(1H-Indol-1-yl)-2-methylpropanoic acid, a compound with notable structural features, has drawn attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features an indole moiety that is known for its diverse biological activities. The indole structure contributes significantly to the compound's ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of various indole derivatives against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)0.5
This compoundEscherichia coli8
This compoundKlebsiella pneumoniae2

These findings indicate that the compound exhibits significant antibacterial activity, particularly against drug-resistant strains such as MRSA. The study also noted that the compound's activity was comparable to or exceeded that of established antibiotics like levofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A recent study demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells, showing a preferential suppression compared to non-tumor fibroblast cells. The following table presents the antiproliferative effects observed:

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (lung cancer)10
This compoundHeLa (cervical cancer)15

The results indicate a promising anticancer profile, with potential mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interactions with specific molecular targets. Research suggests that indole derivatives may modulate signaling pathways involved in cell proliferation and apoptosis. Notably, compounds similar to this one have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of indole derivatives:

  • Antibacterial Efficacy : A study involving a series of indole derivatives showed that those with longer carbon chains exhibited enhanced antibacterial activity against resistant strains, suggesting structure-activity relationships that merit further exploration .
  • Cancer Treatment : In vivo studies have indicated that certain indole derivatives can significantly reduce tumor growth in models of colorectal cancer, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

3-indol-1-yl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQCALDRRWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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